(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt
Description
The compound “(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt” is a phosphorylated lithium salt characterized by a pentyl backbone with hydroxyl, oxo, and phosphate functional groups. The lithium counterion may enhance solubility in polar solvents compared to sodium or potassium analogs, though direct data on its physicochemical properties are sparse in the provided evidence. Phosphorylated derivatives like this are often intermediates in metabolic pathways or used in pharmaceutical formulations for ion transport modulation .
Properties
Molecular Formula |
C5H10LiO8P |
|---|---|
Molecular Weight |
236.1 g/mol |
IUPAC Name |
lithium;[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] hydrogen phosphate |
InChI |
InChI=1S/C5H11O8P.Li/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h4-6,8-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t4-,5-;/m1./s1 |
InChI Key |
VTUAVZWQFODHSS-TYSVMGFPSA-M |
Isomeric SMILES |
[Li+].C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)[O-] |
Canonical SMILES |
[Li+].C(C(C(C(=O)CO)O)O)OP(=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate lithium salt typically involves phosphorylation of the corresponding sugar derivative, followed by salt formation with lithium ions. The starting material is often a protected or unprotected sugar aldehyde or ketone with the appropriate stereochemistry.
Phosphorylation Techniques
Phosphorylation of Sugar Alcohols or Ketones: The compound can be synthesized by reacting the sugar precursor (e.g., D-xylulose or its derivatives) with a phosphorylating agent such as phosphorus oxychloride (POCl3), phosphoric acid derivatives, or phosphoramidites under controlled conditions. The phosphorylation is usually performed in the presence of a base to neutralize the acid byproducts.
Use of Protected Hydroxyl Groups: To achieve regioselectivity and prevent side reactions, hydroxyl groups on the sugar backbone may be protected using benzoyl or acetyl groups during phosphorylation. After phosphorylation, deprotection steps are applied to yield the free hydroxyl groups.
Salt Formation with Lithium
Ion Exchange or Direct Reaction: The lithium salt is formed by neutralizing the phosphate group with lithium hydroxide or lithium carbonate. This step ensures the compound exists as the lithium salt rather than sodium or other cation salts.
Purification: The lithium salt is typically purified by crystallization or chromatography to obtain a high-purity product suitable for further applications.
Literature-Reported Procedures
A patent document (EP 2 883 866 B1) describes methods for synthesizing sugar phosphate derivatives with specific stereochemistry and protecting groups, which can be adapted to prepare (2R,3S)-2,3,5-trihydroxy-4-oxopentyl phosphate lithium salt. The process involves:
Protection of hydroxyl groups with benzoyl or acetyl groups to control regioselectivity.
Phosphorylation using acetyl chloride in methanol or other phosphorylating agents.
Subsequent deprotection and hydrolysis to yield the free sugar phosphate.
Conversion to the lithium salt by treatment with lithium salts.
Data Table: Key Parameters and Conditions in Preparation
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | (2R,3S)-2,3,5-trihydroxy-4-oxopentyl precursor | May be protected with benzoyl or acetyl groups |
| Hydroxyl protection | Benzoyl chloride or Acetyl chloride | Protects hydroxyl groups to avoid side reactions |
| Phosphorylation | Phosphorylating agent (e.g., POCl3, acetyl phosphate) | Performed under controlled temperature and pH |
| Deprotection | Mild acid or base hydrolysis | Removes protecting groups without degrading phosphate |
| Salt formation | Lithium hydroxide or lithium carbonate | Forms lithium salt, essential for final compound |
| Purification | Crystallization or chromatography | Ensures high purity and removal of impurities |
Analytical and Research Discoveries
Stereochemistry Control: The stereochemical integrity at the 2R,3S positions is crucial for biological activity and synthetic utility. Protecting groups and reaction conditions are optimized to preserve stereochemistry.
Phosphate Stability: The phosphate group is sensitive to hydrolysis; thus, mild conditions are necessary during deprotection and purification to maintain compound integrity.
Lithium Salt Advantages: Lithium salts often exhibit better solubility and stability compared to sodium salts, making them preferable in biochemical assays and synthetic applications.
Applications: This compound serves as an intermediate in the synthesis of nucleoside analogues and other biologically active molecules, as highlighted in patent literature.
Chemical Reactions Analysis
Hydrolysis Reactions
The phosphate ester undergoes pH-dependent hydrolysis, with mechanisms validated by studies on analogous sugar phosphates :
Computational studies (DFT/B3LYP) reveal an aromatic transition state during hydrolysis, with activation energy . The β leaving group (βlg) parameter for hydroxide displacement is estimated at –0.5 , indicating moderate sensitivity to leaving group basicity .
Nucleophilic Substitutions
The phosphate moiety participates in nucleophilic reactions, forming esters or amides under controlled conditions :
2.1. With Alcohols
Reacts with primary alcohols (e.g., methanol, ethanol) via SN2 mechanism :
2.2. With Amines
Forms phosphoramidates in oxidative cross-coupling reactions :
-
Scope: Urea, indole, and sulfonamide derivatives yield 52–99% .
-
Selectivity: Cu²⁺ catalysts favor P–N bond formation over side reactions .
Condensation and Oxidation Reactions
The α-keto group enables aldol-like condensations and redox transformations :
Biochemical Interactions
The compound serves as a substrate or inhibitor in enzymatic pathways :
Stability and Degradation
-
Thermal Stability : Decomposes above 150°C via radical-mediated C–O bond cleavage .
-
Photodegradation : UV light (254 nm) induces phosphate-ester homolysis () .
This reactivity profile underscores the compound’s versatility in synthetic and biochemical contexts, with stereochemical fidelity and lithium’s Lewis acidity enhancing its utility .
Scientific Research Applications
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in enzymatic studies and as a substrate for various biochemical reactions.
Mechanism of Action
The mechanism of action of (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. It may also interact with cellular receptors and signaling pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the lithium salt with structurally or functionally related compounds, focusing on molecular features, counterion effects, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Counterion Effects: Lithium salts are less common in the provided evidence compared to sodium analogs. Sodium salts (e.g., 3-Methyl-2-oxobutanoic acid sodium salt ) dominate commercial catalogs due to lower cost and stability. Lithium’s smaller ionic radius may enhance solubility but increase hygroscopicity.
Structural Diversity: The target compound’s trihydroxy-oxo-phosphate motif distinguishes it from esters (e.g., Methyl 2-oxocyclohexanecarboxylate ) and phosphonothiolates (e.g., cyclohexylmethyl derivatives ). The hydroxyl groups may confer chelation capabilities absent in purely hydrophobic analogs. Phosphonate esters (e.g., 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate ) lack the hydroxyl density of the target compound, favoring instead halogenated aromatic substituents for stability or bioactivity.
Commercial and Synthetic Relevance: Sodium salts are more prevalent in reagent catalogs (e.g., Kanto Reagents ), with prices ranging from JPY 17,500 (5g) to JPY 111,500 (50mL).
Biological Activity
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt is a phosphoric acid derivative that has garnered attention for its potential biological activities. This compound is particularly interesting due to its structural features and the presence of lithium, which may enhance its biological effects. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 236.04 g/mol . The compound contains multiple hydroxyl groups and a phosphate moiety, which are crucial for its biological interactions.
Enzymatic Interactions
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, its structural similarity to other phosphorylated compounds suggests it could interact with kinases or phosphatases, potentially affecting cellular signaling pathways .
Antimicrobial Properties
Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Neuroprotective Effects
The presence of lithium in the compound may confer neuroprotective properties. Lithium salts are known for their mood-stabilizing effects and have been studied for neuroprotection in conditions such as Alzheimer's disease. The combination of lithium with the trihydroxy compound could enhance these protective effects by modulating neurotransmitter systems or reducing oxidative stress .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity .
Study 2: Neuroprotective Mechanisms
In a recent animal model study investigating neuroprotective mechanisms, administration of this compound resulted in reduced neuronal apoptosis in response to oxidative stress. The study reported a decrease in markers such as caspase-3 and an increase in antioxidant enzyme levels following treatment .
Comparative Analysis
Q & A
How can researchers synthesize and characterize (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate lithium salt with high purity?
Basic Research Focus : Synthesis optimization and purity validation.
Methodological Answer :
- Synthesis : Enzymatic phosphorylation of the precursor (e.g., xylulose or ribulose derivatives) using kinases like xylulokinase or ribulokinase under controlled pH (7.5–8.0) and temperature (25–37°C). Lithium salt formation is achieved via anion-exchange chromatography using Li⁺-loaded resins .
- Purification : Employ size-exclusion chromatography (SEC) or reverse-phase HPLC to isolate the lithium salt. Monitor elution profiles using UV detection at 210–260 nm for phosphate-containing compounds.
- Characterization :
- NMR : Assign stereochemistry via ¹H- and ¹³C-NMR, focusing on hydroxy and phosphate groups (δ 3.5–5.5 ppm for hydroxyls; δ -0.5 to 1.5 ppm for phosphorus in ³¹P-NMR) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M+Li]⁺ ion at m/z ~230.11) and isotopic patterns .
- NMR : Assign stereochemistry via ¹H- and ¹³C-NMR, focusing on hydroxy and phosphate groups (δ 3.5–5.5 ppm for hydroxyls; δ -0.5 to 1.5 ppm for phosphorus in ³¹P-NMR) .
- Critical Considerations : Lithium salts are hygroscopic; store under inert gas (argon) and use anhydrous solvents during synthesis .
What experimental strategies resolve contradictions in the compound’s role in pentose phosphate and glucuronate interconversion pathways?
Advanced Research Focus : Metabolic pathway validation.
Methodological Answer :
- Isotopic Tracing : Incubate cell lysates with ¹³C-labeled (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate. Track incorporation into downstream metabolites (e.g., xylulose-5-phosphate, glucuronate) via LC-MS/MS or GC-MS .
- Enzyme Inhibition : Use specific inhibitors (e.g., ribulose-5-phosphate isomerase inhibitors) to isolate the compound’s contribution to pathway flux. Compare kinetic parameters (Km, Vmax) across isoforms .
- Data Cross-Validation : Pair metabolomic data with transcriptomic profiling (e.g., qPCR of pathway enzymes) to reconcile discrepancies between metabolite abundance and gene expression .
How can the compound’s stability be systematically assessed under varying pH and temperature conditions?
Advanced Research Focus : Stability profiling.
Methodological Answer :
- Accelerated Degradation Studies :
- Degradation Products : Identify byproducts (e.g., dephosphorylated derivatives) via tandem MS. Compare fragmentation patterns to reference libraries .
- Recommendations : Stabilize aqueous solutions at pH 6–7 and store at –80°C for long-term use .
What methods are suitable for studying competitive inhibition of magnesium-dependent enzymes by the lithium salt?
Advanced Research Focus : Enzyme interaction studies.
Methodological Answer :
- Competitive Binding Assays :
- Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity (ΔH, Kd) between the lithium salt and target enzymes (e.g., phosphomannose isomerase) .
- Structural Insights : Use X-ray crystallography to resolve Li⁺ coordination in enzyme active sites, comparing it to Mg²⁺ binding modes .
How can researchers quantify trace amounts of the compound in biological matrices with high specificity?
Basic Research Focus : Analytical quantification.
Methodological Answer :
- Sample Preparation : Deproteinize biological fluids (serum, cell lysates) using cold acetone or methanol. Enrich phosphorylated metabolites via solid-phase extraction (SAX cartridges) .
- LC-MS/MS Method :
- Validation : Assess linearity (R² > 0.99), LOD (≤1 nM), and recovery rates (≥85%) using spiked matrices.
What are the challenges in distinguishing (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate from its diastereomers in complex mixtures?
Advanced Research Focus : Stereochemical specificity.
Methodological Answer :
- Chiral Chromatography : Use a Chirobiotic T column (250 × 4.6 mm) with a mobile phase of methanol:ammonium acetate (10 mM, pH 5.0). Compare retention times to synthetic standards .
- Circular Dichroism (CD) : Measure CD spectra (190–250 nm) to confirm the (2R,3S) configuration. Match peaks to reference data for pentose phosphate derivatives .
- Enzymatic Specificity : Incubate with stereospecific enzymes (e.g., L-ribulose-5-phosphate 4-epimerase) and monitor substrate conversion via coupled NADH/NAD+ assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
